4-Chloro-N,N-diisopropylbenzamide
Overview
Description
4-Chloro-N,N-diisopropylbenzamide is a chemical compound with the molecular formula C13H18ClNO . It has a molecular weight of 239.748 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 4-Chloro-N,N-diisopropylbenzamide can be achieved from 4-Chlorobenzoyl chloride and Diisopropylamine . One of the synthesis methods involves reaction conditions with triethylamine in dichloromethane at 0 - 20°C for 6 hours .Physical And Chemical Properties Analysis
4-Chloro-N,N-diisopropylbenzamide is a solid compound . It should be stored at room temperature (80-90°C) . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Polymerization
4-Chloro-N,N-diisopropylbenzamide has been used in anionic living polymerization processes. Hirao and Nakahama (1986) demonstrated that this compound can effectively polymerize under specific conditions to form a 'living polymer', achieving polymers with narrow molecular weight distributions. This method is significant for creating polymers with precise characteristics (Hirao & Nakahama, 1986).
Synthesis of Heterocyclic Compounds
In the synthesis of phthalides, which are essential building blocks in creating various heterocyclic ring systems, 4-Chloro-N,N-diisopropylbenzamide plays a key role. Faigl et al. (2010) elaborated a manufacturing synthesis of 5-substituted phthalides, utilizing this compound as a critical intermediary in the process. The method is adaptable and results in high overall yield, proving its efficiency in chemical synthesis (Faigl et al., 2010).
Medicinal Chemistry and Biological Activity
In the field of medicinal chemistry, derivatives of 4-Chloro-N,N-diisopropylbenzamide have been synthesized and evaluated for their biological activity. He et al. (2014) investigated a derivative's structure-property relationship and antitumor activity, demonstrating its potential in cancer treatment. The compound exhibited significant inhibition in various cancer cell lines, showing its promise as a therapeutic agent (He et al., 2014).
Anticonvulsant Properties
Some derivatives of 4-Chloro-N,N-diisopropylbenzamide have been explored for their anticonvulsant properties. For instance, Faizi et al. (2017) designed and synthesized derivatives with anticonvulsant activity, demonstrating the versatility of this compound in pharmaceutical applications (Faizi et al., 2017).
Chemical Analysis and Characterization
4-Chloro-N,N-diisopropylbenzamide and its derivatives have been subjects of various chemical analysis studies. Sawale et al. (2016) investigated the molar refraction and polarizability of a related compound, providing insights into its physical and chemical properties. Such studies are essential for understanding the compound's behavior in different environments and applications (Sawale et al., 2016).
Hydrolysis Studies
Research has also been conducted on the hydrolysis of 4-Chloro-N,N-diisopropylbenzamide derivatives. Hyland and O'Connor (1973) studied the hydrolysis of various derivatives, contributing to the understanding of their chemical stability and reactivity under different conditions (Hyland & O'Connor, 1973).
Safety And Hazards
4-Chloro-N,N-diisopropylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
4-chloro-N,N-di(propan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPPJDHMGGQMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286867 | |
Record name | 4-Chloro-N,N-diisopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,N-diisopropylbenzamide | |
CAS RN |
79606-45-4 | |
Record name | 79606-45-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-N,N-diisopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-N,N-DIISOPROPYLBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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